4-bromo-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide
Description
4-Bromo-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide is a benzohydrazide derivative featuring a bromine substituent at the 4-position of the benzene ring and a 2-(methylsulfanyl)pyridine-3-carbonyl group attached to the hydrazide moiety. This compound belongs to the hydrazone class, characterized by the –C(O)–NH–N=CH– functional group, which is known for diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Properties
Molecular Formula |
C14H12BrN3O2S |
|---|---|
Molecular Weight |
366.23 g/mol |
IUPAC Name |
N'-(4-bromobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C14H12BrN3O2S/c1-21-14-11(3-2-8-16-14)13(20)18-17-12(19)9-4-6-10(15)7-5-9/h2-8H,1H3,(H,17,19)(H,18,20) |
InChI Key |
ZRLFILRTBXBTJK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Bromobenzoyl)-2-(methylthio)nicotinohydrazide typically involves the reaction of 4-bromobenzoyl chloride with 2-(methylthio)nicotinohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-(4-Bromobenzoyl)-2-(methylthio)nicotinohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Bromobenzoyl)-2-(methylthio)nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
N’-(4-Bromobenzoyl)-2-(methylthio)nicotinohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(4-Bromobenzoyl)-2-(methylthio)nicotinohydrazide involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Chlorine/Methoxy : Brominated derivatives (e.g., Compound 2, D13) generally exhibit lower MIC values compared to chloro or methoxy analogs, suggesting enhanced antimicrobial potency due to increased lipophilicity and halogen bonding .
- Pyridine Ring Position : The target compound’s 2-(methylsulfanyl)pyridine-3-carbonyl group differs from Compound 2’s pyridin-4-ylmethylene substituent. The 3-carbonyl group may enhance hydrogen bonding with target enzymes, while the methylsulfanyl group could improve metabolic stability .
Key Observations :
- IR Spectroscopy : The C=O stretch in benzohydrazides typically appears near 1670–1660 cm⁻¹, while C=N stretches range from 1590–1580 cm⁻¹, consistent across analogs .
- Yield Optimization : Higher yields (≥80%) are achieved with electron-withdrawing substituents (e.g., bromine) due to improved reaction kinetics .
Computational and Crystallographic Insights
- DFT Studies : Benzohydrazide derivatives (e.g., 2-(benzamido) analogs) optimized using B3LYP/321g show planar geometries, facilitating π-π stacking with biological targets . The target compound’s methylsulfanyl group may introduce steric hindrance, altering binding modes compared to simpler analogs.
Biological Activity
4-bromo-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and efficacy against various pathogens.
The synthesis of 4-bromo-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide involves the reaction of 4-bromo-2-(methylsulfanyl)pyridine-3-carboxylic acid with benzohydrazine. The resulting compound features a unique structure that contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of 4-bromo-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited varying degrees of antibacterial activity, with MIC values ranging from 6.25 mg/mL to 50 mg/mL against different strains of Salmonella Typhi and Staphylococcus aureus .
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 5a | S. Typhi | 50 | 100 |
| 5b | S. Typhi | 25 | 50 |
| 5c | S. Typhi | 12.5 | 25 |
| 5d | S. Typhi | 6.25 | 12.5 |
These results indicate that derivative 5d is the most potent among the tested compounds, suggesting a promising avenue for further development as an antibacterial agent.
Anticancer Activity
In vitro studies have also evaluated the anticancer potential of benzohydrazide derivatives, including the target compound. Specific derivatives have shown significant antiproliferative effects against various cancer cell lines, indicating potential as therapeutic agents in oncology .
The mechanisms through which 4-bromo-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with bacterial cell membranes or inhibit specific metabolic pathways critical for bacterial survival .
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study highlighted the effectiveness of several benzohydrazide derivatives against multidrug-resistant strains of bacteria, emphasizing the need for new antimicrobial agents due to rising antibiotic resistance .
- Anticancer Screening : Another research effort focused on evaluating the cytotoxic effects of synthesized benzohydrazides against cancer cell lines, revealing promising results that warrant further exploration into their therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
